![molecular formula C12H11O5P B14218759 [(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid CAS No. 822520-89-8](/img/structure/B14218759.png)
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid is a chemical compound with a complex structure that includes a naphthalene ring substituted with formyl, hydroxyl, and phosphonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid typically involves multi-step organic reactions. One common method includes the formylation of a naphthalene derivative, followed by hydroxylation and subsequent introduction of the phosphonic acid group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phosphonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the formyl group may produce an alcohol.
Aplicaciones Científicas De Investigación
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other biologically active compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which [(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid: This compound has similar structural features but includes fluorine atoms, which may alter its chemical properties and reactivity.
[Fluoro-(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid: Another similar compound with a single fluorine substitution.
Uniqueness
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both formyl and phosphonic acid groups, along with the hydroxyl group, allows for a wide range of chemical modifications and reactions, making it a versatile compound for research and industrial use.
Propiedades
Número CAS |
822520-89-8 |
|---|---|
Fórmula molecular |
C12H11O5P |
Peso molecular |
266.19 g/mol |
Nombre IUPAC |
(6-formyl-5-hydroxynaphthalen-2-yl)methylphosphonic acid |
InChI |
InChI=1S/C12H11O5P/c13-6-10-3-2-9-5-8(7-18(15,16)17)1-4-11(9)12(10)14/h1-6,14H,7H2,(H2,15,16,17) |
Clave InChI |
UDGONYQYHVEFFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2O)C=O)C=C1CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


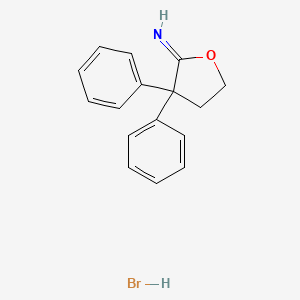
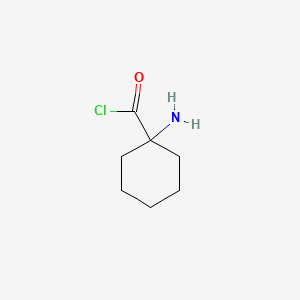

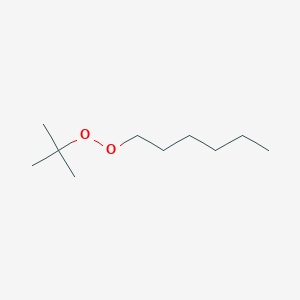
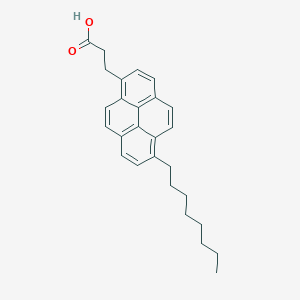
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
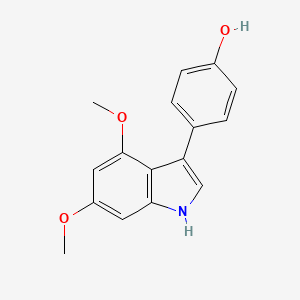
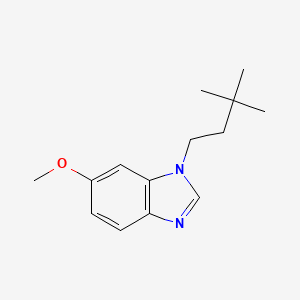
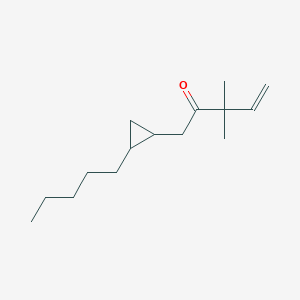
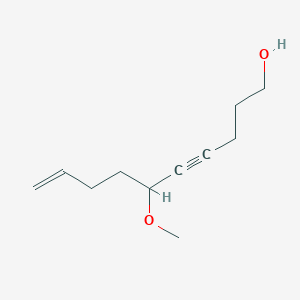
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)

phosphanium bromide](/img/structure/B14218760.png)
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
